ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C7H9N3O2S It is known for its unique structure, which includes a pyrimidine ring substituted with amino, sulfanyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with thiourea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the amino group with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon for hydrogenation reactions
Major Products
Oxidation: Ethyl 4-amino-2-sulfonylpyrimidine-5-carboxylate
Reduction: Ethyl 4-amino-2-sulfanylpyrimidine-5-methanol
Substitution: Ethyl 4-alkylamino-2-sulfanylpyrimidine-5-carboxylate
Scientific Research Applications
Ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and sulfanyl groups play crucial roles in binding to active sites, while the carboxylate group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a sulfanyl group, leading to different reactivity and biological activity.
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: Contains a hydroxyl group, which affects its solubility and hydrogen bonding capabilities.
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate: The presence of a chlorine atom introduces different electronic effects and reactivity patterns.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTWKRWWQKVQQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=C(N=C1N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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